REACTION_CXSMILES
|
S(Cl)([Cl:3])=O.[C:5]1([C:11]2[CH:15]=[C:14]([C:16]([OH:18])=O)[O:13][N:12]=2)[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1>CN(C)C=O>[C:5]1([C:11]2[CH:15]=[C:14]([C:16]([Cl:3])=[O:18])[O:13][N:12]=2)[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1
|
Name
|
|
Quantity
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500 g
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Type
|
reactant
|
Smiles
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S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
110 g
|
Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)C1=NOC(=C1)C(=O)O
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
2 mL
|
Type
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solvent
|
Smiles
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CN(C=O)C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
prepared above in the procedure (2)
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Type
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TEMPERATURE
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Details
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The resulting mixture was heated
|
Type
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TEMPERATURE
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Details
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under reflux for 3 hours
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Duration
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3 h
|
Type
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DISTILLATION
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Details
|
was distilled off under reduced pressure
|
Type
|
ADDITION
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Details
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followed by the addition of 500 ml of benzene
|
Type
|
CUSTOM
|
Details
|
When the mixture thus obtained
|
Type
|
DISTILLATION
|
Details
|
was distilled under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1=NOC(=C1)C(=O)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |